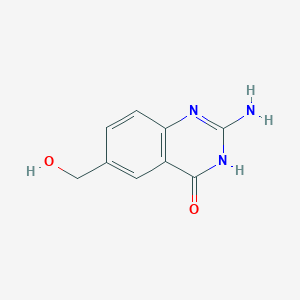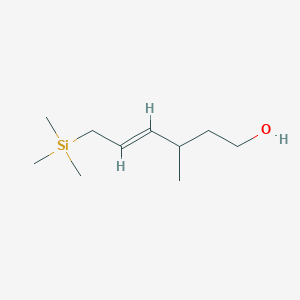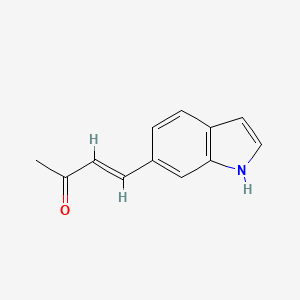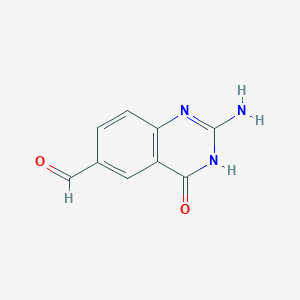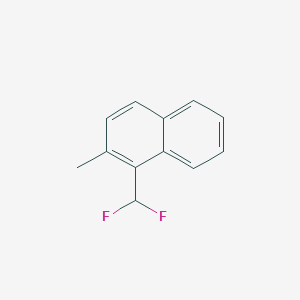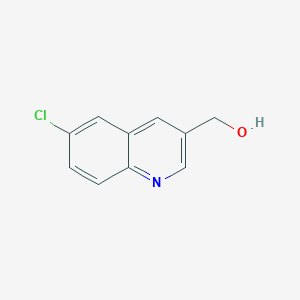
(6-Chloroquinolin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloroquinolin-3-yl)methanol: is an organic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 6th position and a hydroxymethyl group at the 3rd position of the quinoline ring structure gives this compound unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroquinolin-3-yl)methanol typically involves the chlorination of quinoline followed by the introduction of a hydroxymethyl group. One common method is:
Chlorination: Quinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce a chlorine atom at the 6th position.
Hydroxymethylation: The chlorinated quinoline is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide (NaOH), to introduce the hydroxymethyl group at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of quinoline and chlorinating agents in industrial reactors.
Continuous Hydroxymethylation: Employing continuous flow reactors to introduce the hydroxymethyl group efficiently.
化学反応の分析
Types of Reactions
(6-Chloroquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form (6-Chloroquinolin-3-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (6-Chloroquinolin-3-yl)carboxylic acid.
Reduction: (6-Chloroquinolin-3-yl)methane.
Substitution: (6-Methoxyquinolin-3-yl)methanol.
科学的研究の応用
(6-Chloroquinolin-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (6-Chloroquinolin-3-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound without the chlorine and hydroxymethyl groups.
(6-Methoxyquinolin-3-yl)methanol: Similar structure with a methoxy group instead of chlorine.
(6-Bromoquinolin-3-yl)methanol: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(6-Chloroquinolin-3-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
(6-chloroquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-5,13H,6H2 |
InChIキー |
GTDWETNQAOSZPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


